Cas no 1803994-39-9 (Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate)

Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate
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- インチ: 1S/C12H12F6N2O3/c1-2-22-8(21)4-7-3-6(5-19)9(23-12(16,17)18)10(20-7)11(13,14)15/h3H,2,4-5,19H2,1H3
- InChIKey: DGLRIUXCUAGDAW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(CN)=CC(CC(=O)OCC)=N1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 401
- トポロジー分子極性表面積: 74.4
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029081032-1g |
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate |
1803994-39-9 | 97% | 1g |
$1,579.40 | 2022-04-02 |
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 関連文献
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1. Book reviews
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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3. Back matter
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetateに関する追加情報
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate (CAS No. 1803994-39-9): A Comprehensive Review of Its Synthesis, Applications, and Recent Research Findings
Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate, identified by its CAS number 1803994-39-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyridine derivative features a unique structural motif comprising an aminomethyl group, trifluoromethoxy substituents, and a trifluoromethyl group, which collectively contribute to its distinct chemical properties and potential biological activities. The compound has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules.
The synthesis of Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate involves a multi-step process that typically begins with the functionalization of a pyridine core. The introduction of the aminomethyl group at the 4-position, followed by the attachment of trifluoromethoxy and trifluoromethyl groups at the 3- and 2-positions respectively, requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve these transformations efficiently.
The structural features of this compound make it a valuable building block for the development of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups enhances its versatility in medicinal chemistry applications. Specifically, the aminomethyl group can serve as a site for further derivatization, allowing for the creation of more complex molecules with tailored biological properties. Additionally, the trifluoromethoxy and trifluoromethyl substituents are known to influence metabolic stability and binding affinity, making them crucial for optimizing drug-like characteristics.
In recent years, significant research has been conducted on the pharmacological potential of derivatives related to Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate. Studies have highlighted its role in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, modifications to this scaffold have led to compounds with promising activity against inflammatory diseases and cancer. The trifluoromethoxy group, in particular, has been shown to enhance binding interactions with target proteins, thereby improving therapeutic efficacy.
The compound's utility extends beyond academic research; it has also been explored in industrial settings for the development of novel agrochemicals. The unique combination of functional groups in Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate makes it an attractive candidate for designing molecules that exhibit potent biological activity while maintaining environmental safety. This dual application underscores its importance as a versatile chemical entity in both pharmaceuticals and agrochemicals.
Recent advancements in computational chemistry have further enhanced our understanding of the properties of this compound. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches are particularly valuable for predicting binding affinities and identifying potential lead compounds for further optimization.
The synthesis and application of Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate exemplify the intersection of synthetic organic chemistry and medicinal biology. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development. Its unique structural features offer a rich foundation for innovation, making it a cornerstone in modern chemical biology research.
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